molecular formula C20H33N3O3 B5627798 2-(3-methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(3-methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5627798
M. Wt: 363.5 g/mol
InChI Key: JBORHMSVXLTIPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization of specific substrates. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via spirocyclization of 4-substituted pyridines, which involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Another example includes the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid without using any catalyst (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by single-crystal X-ray diffraction structural determination, revealing detailed insights into their crystal data and supramolecular network structure through intermolecular hydrogen bonds (Zhu, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, offering functional diversity. For example, reactions of spiroaminals with electrophiles can yield spirocyclic adducts or tetrahydropyridine derivatives, demonstrating the versatile reactivity of the diazaspiro[5.5]undecane core structure (Cordes et al., 2013).

Physical Properties Analysis

The physical properties, including melting points, elemental analysis, and spectroscopic data (IR, NMR), are crucial for characterizing these compounds. For instance, the crystal structure and physical properties of specific derivatives have been elucidated, highlighting their conformations and intermolecular interactions (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are influenced by their structural motifs, leading to a broad range of pharmaceutical and biological activities. These activities are determined by their synthetic routes and the presence of specific functional groups, which can be modified to yield derivatives with desired properties (Islam et al., 2017).

properties

IUPAC Name

1-[2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl]-2-pyrrolidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-16(2)7-13-22-14-20(9-6-17(22)24)8-5-12-23(15-20)19(26)18(25)21-10-3-4-11-21/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBORHMSVXLTIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCCN(C2)C(=O)C(=O)N3CCCC3)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

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